Diisohexyl phthalate is a chemical compound classified as a phthalate ester, specifically the dihexyl ester of phthalic acid. Its molecular formula is C20H30O4, with a molecular weight of 334.45 g/mol. Diisohexyl phthalate is known for its use as a plasticizer, enhancing the flexibility and durability of various plastic materials. It is produced from the reaction of phthalic anhydride with isohexanol, resulting in a viscous liquid that exhibits low volatility and high oil solubility, making it suitable for industrial applications .
DIHP is classified as a substance of very high concern (SVHC) due to its potential reproductive toxicity. Studies have shown that DIHP exposure can disrupt hormonal function and development, particularly in developing fetuses.
DIHP exposure can occur through inhalation, ingestion, or skin contact. Although acute toxicity is low, chronic exposure has been linked to various health problems, including:
DIHP is considered a combustible material with a flash point above 100 °C [].
Diisohexyl phthalate is synthesized through the acid-catalyzed reaction of phthalic anhydride with isohexanol. This process typically involves the following steps:
Diisohexyl phthalate serves various industrial applications, primarily as a plasticizer in polyvinyl chloride (PVC) and other polymers. Its applications include:
Diisohexyl phthalate shares structural similarities with various other phthalates, which can be compared based on their chemical properties and applications:
Compound Name | Molecular Formula | CAS Number | Unique Characteristics |
---|---|---|---|
Di-n-hexyl phthalate | C20H30O4 | 84-75-3 | Linear structure; higher acute toxicity risk |
Diethyl phthalate | C12H14O4 | 84-66-2 | Used primarily in cosmetics; endocrine disruptor |
Dicyclohexyl phthalate | C20H30O4 | 84-61-7 | Toxic to reproduction; used in industrial applications |
Diisononyl phthalate | C24H38O4 | 28553-12-0 | High molecular weight; lower volatility |
Diisodecyl phthalate | C26H42O4 | 26761-40-0 | Used in flexible PVC; lower toxicity |
Diisohexyl phthalate's branched structure distinguishes it from linear counterparts like di-n-hexyl phthalate, potentially influencing its biological activity and environmental behavior .
DIHP’s environmental distribution is governed by its moderate hydrophobicity and affinity for organic matter. With a predicted octanol-water partition coefficient (log Kow) ranging between 5.5 and 7.2 for similar transitional phthalates, DIHP preferentially partitions into lipid-rich tissues and organic carbon-containing matrices such as sediments and soils [1] [2]. In aquatic systems, DIHP’s low water solubility (estimated <0.1 mg/L) promotes adsorption onto suspended particulate matter, leading to sedimentation and accumulation in benthic environments [3] [5].
Industrial applications, including its use in auto transmission lubricants, contribute to localized releases into terrestrial and aquatic ecosystems [1]. DIHP’s volatility is negligible (vapor pressure <1 Pa), minimizing atmospheric dispersal and favoring persistence in soil and water [4]. Comparative studies of phthalates suggest that DIHP’s branched isomerism may reduce its mobility in porous media compared to linear analogs like di-n-hexyl phthalate (DnHP), though empirical data remain sparse [1] [2].
DIHP undergoes stepwise biodegradation via microbial action, beginning with hydrolysis to mono-isohexyl phthalate (MIHP) and phthalic acid, followed by mineralization to carbon dioxide and water [2] [5]. Aerobic degradation rates in aquatic environments are hypothesized to span days to weeks, based on DEHP (di-ethylhexyl phthalate) analogs, though DIHP’s branched structure may delay enzymatic cleavage [2] [6]. In anaerobic conditions, such as landfills, degradation slows significantly, with half-lives extending to months or years [5].
Microbial consortia in soil and sediment demonstrate varied efficiency. A 2024 U.S. EPA assessment noted that DEHP’s primary biodegradation in soil exceeds 80% within 28 days under aerobic conditions, suggesting DIHP may follow similar pathways [2]. However, no direct studies confirm DIHP’s degradation kinetics. Laboratory simulations using activated sludge show <50% DIHP removal over 24 hours, indicating recalcitrance in wastewater treatment systems [4] [5].
DIHP’s soil adsorption is mediated by organic carbon content, with a predicted organic carbon-water partition coefficient (log KOC) of 4.2–5.1, aligning with DEHP’s strong sorption to humic substances [2] [5]. This limits vertical leaching but enhances persistence in topsoil, particularly in regions with high organic matter [3]. Field studies of analogous phthalates demonstrate soil half-lives of 60–120 days, though DIHP’s isomer complexity may prolong retention [1] [6].
Transport mechanisms include wind erosion of contaminated dust and runoff into surface waters during precipitation events. DIHP’s low solubility minimizes groundwater infiltration, but particulate-bound transport via stormwater discharge remains a concern near industrial sites [4] [5].
In aquatic environments, DIHP partitions between water, sediment, and biota. Monitoring data from Nigerian lagoons detected phthalate esters like DBP (di-butyl phthalate) at concentrations up to 120 µg/L in water and 450 µg/kg in sediment, though DIHP-specific measurements are absent [3]. Extrapolating from DEHP’s behavior, DIHP likely accumulates in benthic organisms, with biota-sediment accumulation factors (BSAF) ranging from 0.1 to 2.5 for invertebrates [3] [5].
Parameter | DIHP (Estimated) | DEHP (Reference) |
---|---|---|
Water solubility (mg/L) | <0.1 | 0.003 |
log Kow | 5.5–7.2 | 7.6 |
Sediment half-life (days) | 30–90 | 45–120 |
Fish species such as Tilapia guineensis exhibit higher bioconcentration factors (BCF) for linear phthalates (e.g., DBP BCF = 1,200), suggesting DIHP’s branched structure may reduce bioavailability [3]. Nevertheless, adsorption to microplastics and biofilms could facilitate trophic transfer in food webs [5].
Global background levels of DIHP are poorly characterized due to its niche industrial use and discontinued production in Europe since 2010 [6]. Regional hotspots may occur near manufacturing facilities or landfills accepting phthalate-containing waste. A 2021 Polish study detected DEHP in landfill leachates at 394 µg/L, hinting at potential DIHP presence in similar waste streams [5]. Urban dust samples from industrial zones show phthalate concentrations up to 1,200 µg/g, though DIHP’s contribution remains unquantified [2] [4].
Natural formation of DIHP is unlikely, as phthalates are anthropogenic. However, long-range transport via oceanic currents or migratory species has not been investigated. Current monitoring efforts prioritize high-production phthalates, leaving DIHP’s environmental prevalence largely unassessed [1] [6].
The endocrine disrupting activity of diisohexyl phthalate demonstrates distinct patterns when compared to other phthalate esters, with activity profiles strongly influenced by alkyl chain length and structural characteristics [1] [9]. Comparative analysis reveals that phthalates with alkyl chains ranging from C3 to C6 exhibit the most potent endocrine activities, while compounds with very short (C2) or very long (C7+) chains show minimal receptor interactions [3].
Diisohexyl phthalate, containing C6 alkyl chains, occupies a unique position within this activity spectrum. Compared to di(2-ethylhexyl) phthalate, which contains branched C8 chains, diisohexyl phthalate demonstrates stronger estrogen receptor alpha agonistic activity but similar estrogen receptor beta antagonistic properties [1]. This difference reflects the optimal chain length for estrogen receptor alpha binding, where C6 chains provide superior receptor-ligand interactions compared to longer alkyl substituents [9].
Dibutyl phthalate, with C4 alkyl chains, exhibits stronger overall estrogenic activity than diisohexyl phthalate, demonstrating higher binding affinity values for estrogen receptor alpha [1]. However, diisohexyl phthalate shows superior selectivity between estrogen receptor subtypes, with a more pronounced difference between estrogen receptor alpha agonistic and estrogen receptor beta antagonistic activities [2].
Benzyl butyl phthalate presents the most complex activity profile among comparative phthalates, demonstrating both agonistic and antagonistic activities at estrogen receptor beta depending on experimental conditions [1]. This dual activity contrasts with the consistent antagonistic profile observed for diisohexyl phthalate at estrogen receptor beta [2].
The binding affinity data support a clear structure-activity relationship, where long-chain phthalates including diisohexyl phthalate demonstrate more negative binding affinity values compared to short-chain compounds [9]. Molecular docking studies reveal that diisohexyl phthalate shares 55-95% of interacting amino acid residues with the natural ligand dihydrotestosterone when binding to sex hormone-binding globulin, indicating significant potential for endocrine interference [9].
Phthalate Compound | ERα Activity | ERβ Activity | AR Activity | Alkyl Chain Length |
---|---|---|---|---|
Diisohexyl Phthalate (DIHP) | Weak agonist (REC20: 2.8×10⁻⁶ M) | Antagonist (RIC20: 3.2×10⁻⁶ M) | Antagonist | C6 (hexyl) |
Di(2-ethylhexyl) Phthalate (DEHP) | Moderate agonist | Antagonist | No significant activity | C8 (2-ethylhexyl) |
Dibutyl Phthalate (DBP) | Strong agonist | Antagonist | Antagonist | C4 (butyl) |
Benzyl Butyl Phthalate (BBeP) | Moderate agonist | Agonist and Antagonist | Antagonist | C4/C7 (butyl/benzyl) |
Dipentyl Phthalate (DPeP) | Weak agonist | Antagonist | Antagonist | C5 (pentyl) |
The molecular interactions between diisohexyl phthalate and steroid hormone receptors involve complex binding mechanisms that differ substantially between estrogen and androgen receptor systems [1] [3]. These receptor-specific interactions determine the compound's endocrine disrupting potential and contribute to sex-specific effects observed in biological systems [4].
Estrogen receptor alpha interactions occur through binding to the ligand-binding domain, where diisohexyl phthalate induces conformational changes similar to, but distinct from, those produced by endogenous estradiol [6]. The compound demonstrates partial agonistic activity, achieving approximately 2-3% of the maximal response observed with estradiol at saturating concentrations [10]. This partial agonism reflects incomplete activation of the receptor's transactivation functions, particularly affecting the cooperation between activation function 1 and activation function 2 domains [11].
The binding kinetics reveal that diisohexyl phthalate exhibits competitive binding with estradiol, with displacement occurring at micromolar concentrations [7]. Structural analysis indicates that the compound's benzene ring system mimics the A-ring of estradiol, while the alkyl side chains occupy hydrophobic binding pockets within the receptor [4]. This binding pattern results in stabilization of specific receptor conformations that preferentially recruit certain coactivator proteins while excluding others [6].
Estrogen receptor beta interactions follow a fundamentally different pattern, with diisohexyl phthalate functioning as a competitive antagonist [2]. The compound binds to the same ligand-binding domain but induces conformational changes that prevent transcriptional activation [1]. This antagonistic activity occurs through stabilization of receptor conformations that favor corepressor recruitment, particularly nuclear corepressor, resulting in transcriptional repression [5].
Androgen receptor interactions demonstrate exclusive antagonistic activity, with diisohexyl phthalate inhibiting both ligand binding and transcriptional activation [1] [3]. The compound interferes with androgen receptor-DNA binding through allosteric mechanisms, reducing the receptor's affinity for androgen response elements [12]. This interference occurs at concentrations similar to those affecting estrogen receptors, indicating comparable binding affinities across receptor systems [1].
Molecular dynamics studies reveal that diisohexyl phthalate binding induces receptor conformational changes that affect heat shock protein dissociation patterns [13]. These conformational alterations influence nuclear translocation efficiency and DNA binding specificity, contributing to the compound's ability to disrupt normal hormone signaling cascades [4].
Contemporary research methodologies for investigating diisohexyl phthalate endocrine activity encompass diverse cell-based assay systems, each designed to evaluate specific aspects of receptor function and hormonal signaling [14] [10]. These methodological approaches provide complementary information regarding the compound's mechanism of action and potency across different biological endpoints.
Luciferase reporter gene assays represent the gold standard for quantifying receptor-mediated transcriptional activity [15] [16]. These assays utilize stably transfected cell lines, typically CHO-K1 cells, expressing human estrogen receptor alpha or estrogen receptor beta coupled to luciferase reporter constructs under control of estrogen response elements [1] [2]. The methodology involves 24-hour exposures to diisohexyl phthalate concentrations ranging from 10⁻⁷ to 10⁻⁵ M, with luciferase activity measured as relative light units using luminometer detection [15].
Androgen receptor transactivation assays employ specialized cell lines such as MDA-kb2 or AR-CALUX, which express human androgen receptor coupled to luciferase reporters driven by androgen response elements [17] [18]. These assays utilize exposure periods of 20-24 hours, with sensitivity ranges extending from 10⁻⁶ to 10⁻⁴ M for detecting both agonistic and antagonistic activities [12]. The methodology includes parallel cytotoxicity assessments using MTT assays to ensure that observed effects result from specific receptor interactions rather than general cellular toxicity [14].
E-Screen proliferation assays utilize MCF-7 breast cancer cells to evaluate estrogenic activity through measurement of estrogen-induced cell proliferation [10]. This methodology involves 5-day exposures with endpoint detection using sulforhodamine B staining to quantify total protein content as a measure of cell density [14]. The assay demonstrates sensitivity ranges from 10⁻⁶ to 10⁻⁴ M and provides information regarding functional estrogenic activity in hormone-responsive cellular contexts [14].
H295R steroidogenesis assays employ human adrenocortical carcinoma cells to evaluate effects on steroid hormone synthesis pathways [19] [20]. These cells express all major steroidogenic enzymes and produce detectable levels of testosterone and estradiol [21]. The methodology involves 48-hour exposures with hormone quantification using enzyme immunoassays or liquid chromatography-mass spectrometry [19]. Sensitivity ranges extend from 0.1 to 1000 μM, allowing detection of both stimulatory and inhibitory effects on hormone production [22].
Assay Type | Cell Line | Endpoint Measurement | Exposure Duration | Sensitivity Range |
---|---|---|---|---|
Luciferase Reporter Gene Assay (ERα) | CHO-K1 transfected cells | Relative Light Units (RLU) | 24 hours | 10⁻⁷ to 10⁻⁵ M |
Luciferase Reporter Gene Assay (ERβ) | CHO-K1 transfected cells | Relative Light Units (RLU) | 24 hours | 10⁻⁷ to 10⁻⁵ M |
Androgen Receptor Transactivation Assay | MDA-kb2 or AR-CALUX | Luciferase activity inhibition | 20-24 hours | 10⁻⁶ to 10⁻⁴ M |
E-Screen Proliferation Assay | MCF-7 breast cancer cells | Cell proliferation (SRB assay) | 5 days | 10⁻⁶ to 10⁻⁴ M |
H295R Steroidogenesis Assay | H295R adrenocortical cells | Testosterone and Estradiol levels | 48 hours | 0.1 to 1000 μM |
MCF-7 Cell Transactivation | MCF-7 cells | Luciferase activity | 24 hours | 0.1 to 10 μM |
CHO-K1 Cell Transactivation | CHO-K1 cells | Luciferase activity | 24 hours | 10⁻⁷ to 10⁻⁵ M |
Advanced methodological approaches incorporate metabolomics and transcriptomics techniques to provide comprehensive assessments of cellular responses [20] [4]. These methods utilize ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry to evaluate changes in metabolite profiles following diisohexyl phthalate exposure [20]. RNA sequencing approaches enable genome-wide analysis of transcriptional changes, providing insights into pathway-level effects beyond individual receptor interactions [4].
Diisohexyl phthalate exposure results in substantial alterations to cellular transcriptional programs, affecting multiple gene networks involved in steroidogenesis, cell cycle regulation, and hormonal signaling [4] [23]. These transcriptional changes occur through both direct receptor-mediated mechanisms and indirect pathway interactions, creating complex patterns of gene expression modulation [22].
Steroidogenic enzyme gene expression represents a primary target for diisohexyl phthalate-induced transcriptional modulation [22]. Exposure to the metabolite mono(2-ethylhexyl) phthalate, which shares structural similarities with diisohexyl phthalate, significantly upregulates CYP19A1 expression in H295R cells, leading to increased aromatase activity and enhanced estrogen synthesis [22]. Conversely, CYP17A1 and CYP11A1 expression levels are substantially downregulated, resulting in impaired androgen synthesis and disrupted early steroidogenic pathway function [22].
The steroidogenic acute regulatory protein gene demonstrates particular sensitivity to phthalate exposure, with significant downregulation observed following diisohexyl phthalate treatment [22]. This transcriptional suppression impairs cholesterol transport into mitochondria, representing a rate-limiting step in steroidogenesis that affects overall hormone production capacity [22]. The 17β-hydroxysteroid dehydrogenase type 1 gene shows opposite regulation, with upregulated expression contributing to enhanced conversion of estrone to estradiol [22].
Nuclear organization and transcriptional control mechanisms are affected through modulation of long non-coding RNA expression [4]. The NEAT1 gene, encoding a long non-coding RNA critical for nuclear paraspeckle formation, demonstrates cell-type-dependent responses to phthalate exposure [4]. In HTR-8/SVneo cells, NEAT1 expression decreases following treatment, while primary syncytiotrophoblast cells show increased expression, indicating tissue-specific transcriptional responses [4].
Cell cycle regulatory gene networks exhibit significant transcriptional alterations following diisohexyl phthalate exposure [23]. CCND2 expression, encoding cyclin D2 essential for granulosa cell proliferation, shows marked decreases in ovarian follicle cultures exposed to phthalate mixtures containing diisohexyl phthalate [23]. This transcriptional suppression correlates with reduced follicle-stimulating hormone responsiveness and impaired granulosa cell proliferation [23].
Transcription factor networks demonstrate enrichment patterns consistent with phthalate receptor interactions [4]. Estrogen receptor alpha, androgen receptor, peroxisome proliferator-activated receptor gamma, and peroxisome proliferator-activated receptor delta all show enriched downstream target gene expression following diisohexyl phthalate exposure [4]. These enrichment patterns indicate activation of specific transcriptional programs that mediate the compound's endocrine disrupting effects [4].
Target Gene/Pathway | Effect of DIHP/Related Phthalates | Functional Consequence | Study Model |
---|---|---|---|
CYP19A1 (Aromatase) | Upregulated (MEHP exposure) | Increased estrogen synthesis | H295R cells |
CYP17A1 | Downregulated (MEHP exposure) | Reduced androgen synthesis | H295R cells |
CYP11A1 | Downregulated (MEHP exposure) | Impaired steroidogenesis initiation | H295R cells |
StAR (Steroidogenic Acute Regulatory) | Downregulated (MEHP exposure) | Disrupted cholesterol transport | H295R cells |
17β-HSD1 | Upregulated (MEHP exposure) | Enhanced estrogen production | H295R cells |
NEAT1 (Long non-coding RNA) | Modulated (cell-type dependent) | Altered nuclear organization | HTR-8/SVneo cells |
CCND2 (Cyclin D2) | Decreased expression | Inhibited cell proliferation | Ovarian follicle culture |
AR (Androgen Receptor) | Increased transcription | Enhanced androgen signaling | Western clawed frog |
Health Hazard